(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

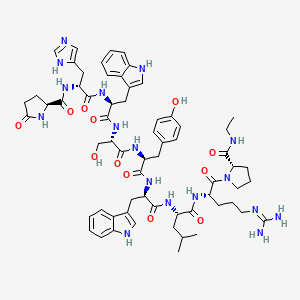

Formule moléculaire |

C64H83N17O12 |

|---|---|

Poids moléculaire |

1282.4 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51+,52-,53-/m0/s1 |

Clé InChI |

GJKXGJCSJWBJEZ-CEWZLBJKSA-N |

SMILES isomérique |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

SMILES canonique |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, commonly known as Deslorelin, is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its mechanism of action is characterized by a biphasic response on the hypothalamic-pituitary-gonadal (HPG) axis, commencing with a transient stimulation followed by a profound and sustained downregulation of reproductive functions. This technical guide provides a comprehensive overview of Deslorelin's mechanism of action, detailing its interaction with the GnRH receptor, the subsequent intracellular signaling cascades, and its physiological effects. The guide includes quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

Deslorelin is a synthetic nonapeptide analogue of luteinizing hormone-releasing hormone (LHRH), the native GnRH.[1] Structural modifications, specifically the substitution of glycine (B1666218) at position 10 with a proline-N-ethylamide group and the incorporation of D-histidine at position 2 and D-tryptophan at position 6, confer a significantly higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation compared to the endogenous hormone.[2][3] These properties result in a potency that is approximately 100 times greater than that of native GnRH.[3]

Initially, the administration of Deslorelin leads to a "flare-up" effect, characterized by a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[3][4] However, continuous or sustained exposure to Deslorelin results in the desensitization and downregulation of GnRH receptors on pituitary gonadotropes.[3] This leads to a profound suppression of LH and FSH release, consequently inhibiting gonadal steroidogenesis and resulting in a reversible "medical castration."[3] This dual action makes Deslorelin a valuable tool in veterinary medicine for reproductive management and a subject of interest in human clinical research.

Molecular Mechanism of Action

GnRH Receptor Binding and Activation

Intracellular Signaling Pathways

Upon binding of Deslorelin, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular signaling events:

-

Phospholipase C Activation and Inositol (B14025) Phosphate (B84403) Accumulation: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7]

-

Calcium Mobilization: The increase in intracellular calcium concentration is a critical event in GnRH receptor signaling. It consists of an initial rapid peak, largely due to release from intracellular stores, followed by a sustained plateau phase maintained by the influx of extracellular calcium through voltage-sensitive calcium channels.[7]

-

Protein Kinase C Activation and Downstream Cascades: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream targets, leading to the activation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These signaling cascades ultimately modulate the expression of genes involved in gonadotropin synthesis and secretion.

The following diagram illustrates the primary signaling pathway activated by Deslorelin binding to the GnRH receptor.

Quantitative Data

Receptor Binding Characteristics

| Parameter | Value | Species | Assay Type | Reference |

| Residence Time | 125 minutes | Human | Kinetic Radioligand Binding | [2] |

| Relative Affinity | ~7 times higher than GnRH | Not Specified | Not Specified | [3] |

| Relative Potency | ~100 times higher than GnRH | Not Specified | Not Specified | [3] |

Pharmacokinetic Parameters (In Vivo Studies)

| Species | Dose / Formulation | Cmax | Tmax | Duration of Action | Reference |

| Dog | 4.7 mg implant | 200-2000 pg/mL | ~14 days | ~6 months | [2] |

| Cat | 4.7 mg implant | ~100 ng/mL | 2 hours | 51 to >71 weeks | [8] |

| Rat | 4.7 mg implant | Not specified | Not specified | >11 months (suppression) | [5] |

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity of Deslorelin for the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of Deslorelin by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from CHO-K1 cells stably transfected with the human GnRH receptor).

-

Radioligand: [125I]-Buserelin or another suitable radiolabeled GnRH agonist.

-

Unlabeled Deslorelin.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH agonist (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of Deslorelin, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Deslorelin concentration. Determine the IC50 value (the concentration of Deslorelin that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following GnRH receptor activation by Deslorelin.

Objective: To quantify the dose-dependent increase in intracellular calcium elicited by Deslorelin.

Materials:

-

Cells expressing the GnRH receptor (e.g., αT3-1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Deslorelin.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow to near confluence.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Add varying concentrations of Deslorelin to the wells using the instrument's automated liquid handling system.

-

Measurement: Immediately begin kinetic measurement of fluorescence changes over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Deslorelin. Plot the peak response against the logarithm of the Deslorelin concentration to generate a dose-response curve and determine the EC50 value (the concentration of Deslorelin that produces 50% of the maximal response).

Inositol Phosphate Accumulation Assay

This protocol outlines a method to measure the production of inositol phosphates, a downstream product of GnRH receptor activation.

Objective: To quantify the dose-dependent accumulation of inositol phosphates in response to Deslorelin.

Materials:

-

Cells expressing the GnRH receptor.

-

[³H]-myo-inositol.

-

Inositol-free culture medium.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Deslorelin.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

Washing: Wash the cells with an inositol-free medium to remove unincorporated [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes. Then, add varying concentrations of Deslorelin and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding a cold solution of perchloric acid or trichloroacetic acid to precipitate proteins and lipids.

-

Separation: Neutralize the acid extract and apply it to a Dowex anion-exchange column. Elute the different inositol phosphates with increasing concentrations of ammonium (B1175870) formate/formic acid.

-

Counting: Collect the fractions containing the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Sum the radioactivity of the inositol phosphate fractions to determine the total inositol phosphate accumulation. Plot the total inositol phosphate accumulation against the logarithm of the Deslorelin concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Assessment of Gonadotropin Release in Rats

This protocol provides a framework for evaluating the biphasic effect of Deslorelin on LH and FSH secretion in a rat model.

Objective: To measure the initial surge and subsequent suppression of plasma LH and FSH levels following Deslorelin administration.

Materials:

-

Adult male or female Sprague-Dawley rats.

-

Deslorelin implant (e.g., 4.7 mg) or injectable solution.

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Blood collection supplies (e.g., catheters, syringes, EDTA tubes).

-

Centrifuge.

-

Hormone assay kits (e.g., ELISA or radioimmunoassay) for rat LH and FSH.

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Baseline Sampling: Collect a baseline blood sample from each rat.

-

Deslorelin Administration: Administer the Deslorelin implant subcutaneously or inject the Deslorelin solution.

-

Acute Phase (Flare-up): Collect blood samples at multiple time points within the first 24 hours (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) to capture the initial surge in LH and FSH.

-

Chronic Phase (Suppression): Collect blood samples at regular intervals over a longer period (e.g., daily for the first week, then weekly for several weeks or months) to monitor the suppression of LH and FSH levels.

-

Hormone Measurement: Separate the plasma from the blood samples by centrifugation and store it at -80°C until analysis. Measure the concentrations of LH and FSH in the plasma samples using validated assay kits.

-

Data Analysis: Plot the mean plasma LH and FSH concentrations against time to visualize the initial surge and subsequent suppression. Compare the hormone levels at different time points to the baseline values using appropriate statistical tests.

Conclusion

This compound (Deslorelin) is a potent GnRH superagonist with a well-defined, biphasic mechanism of action. Its high affinity and prolonged residence time at the GnRH receptor lead to an initial stimulatory phase followed by a profound and sustained downregulation of the hypothalamic-pituitary-gonadal axis. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of Deslorelin's molecular interactions, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for further investigation and application of this important GnRH analogue.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SET Protein Interacts with Intracellular Domains of the Gonadotropin-releasing Hormone Receptor and Differentially Regulates Receptor Signaling to cAMP and Calcium in Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Deslorelin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, commonly known as Deslorelin, is a potent synthetic superagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a synthetic peptide analog of the naturally occurring GnRH decapeptide, Deslorelin exhibits enhanced biological activity and a longer duration of action. This technical guide provides a comprehensive overview of Deslorelin, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study and application in research and drug development.

Synonyms: Deslorelin, [Des-Gly10, D-Trp6, Pro-NHEt9]-LHRH, (Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt)

Mechanism of Action

Deslorelin exerts its effects by binding to and activating GnRH receptors on pituitary gonadotrophs. Its mechanism is biphasic:

-

Initial Agonist Phase: Upon initial administration, Deslorelin stimulates the GnRH receptors, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This "flare-up" effect results in a temporary surge in the production of gonadal steroids, such as testosterone (B1683101) and estrogen.

-

Downregulation and Desensitization Phase: Continuous or long-term administration of Deslorelin leads to the persistent occupation and subsequent downregulation and desensitization of GnRH receptors. This process uncouples the receptors from their intracellular signaling pathways, resulting in a profound and sustained suppression of LH and FSH secretion. The ensuing reduction in gonadal steroid levels to castrate levels forms the basis of its therapeutic applications in hormone-dependent conditions.

Quantitative Biological Data

The following tables summarize key quantitative data for Deslorelin, providing a comparative overview of its biological activity.

Table 1: Receptor Binding Affinity

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | GnRH Receptor | 0.23 nM | |

| Residence Time | Human | GnRH Receptor | 125 min |

Table 2: Pharmacokinetic Parameters (Illustrative examples)

| Species | Dosage Form | Dose | Cmax | Tmax | Reference |

| Canine | 4.7 mg implant | Single implant | Varies | Varies | |

| Feline | 4.7 mg implant | Single implant | Varies | Varies | |

| Equine | 2.1 mg implant | Single implant | Varies | Varies |

Note: Pharmacokinetic parameters are highly dependent on the specific formulation and species. The data presented are illustrative and may vary.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Deslorelin.

GnRH Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Deslorelin for the GnRH receptor.

Materials:

-

Membrane preparation from cells expressing the GnRH receptor (e.g., CHO-K1, HEK293)

-

Radiolabeled GnRH analog (e.g., [125I]-Triptorelin)

-

Unlabeled Deslorelin

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Deslorelin.

-

Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the ability of Deslorelin to stimulate intracellular calcium release, a downstream effect of GnRH receptor activation.

Materials:

-

Cells expressing the GnRH receptor (e.g., αT3-1, LβT2)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Deslorelin solutions of varying concentrations

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of Deslorelin to the wells and immediately begin kinetic measurement of fluorescence changes over time.

-

Analyze the data to determine the EC50 value for Deslorelin-induced calcium mobilization.

In Vivo Efficacy Study in a Hormone-Dependent Cancer Model

Objective: To evaluate the anti-tumor efficacy of Deslorelin in a preclinical model of hormone-dependent cancer (e.g., prostate or breast cancer).

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)

-

Deslorelin formulation for sustained release (e.g., implant or microspheres)

-

Vehicle control

-

Calipers for tumor measurement

-

Materials for animal handling and surgery

Procedure:

-

Inoculate the cancer cells subcutaneously into the flank of the mice. For estrogen-dependent tumors, an estrogen pellet may need to be implanted.

-

Allow the tumors to grow to a palpable size.

-

Randomize the animals into treatment and control groups.

-

Administer the Deslorelin formulation or vehicle control to the respective groups.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the tumor growth data to assess the efficacy of Deslorelin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathway and an experimental workflow.

Caption: GnRH Receptor Signaling Pathway Activated by Deslorelin.

Caption: General Experimental Workflow for Deslorelin Evaluation.

Conclusion

This compound (Deslorelin) is a powerful tool in reproductive science and oncology research due to its potent and long-lasting effects on the hypothalamic-pituitary-gonadal axis. This technical guide provides foundational information and methodologies to aid researchers and drug development professionals in their investigation and application of this important GnRH superagonist. The provided protocols and data serve as a starting point for further, more detailed studies into the nuanced pharmacology and therapeutic potential of Deslorelin.

An In-depth Technical Guide to the GnRH Receptor Binding Affinity of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of GnRH Analogs

To provide a context for the binding affinity of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, the following table summarizes the binding affinities (IC50 or Ki values) of several well-characterized GnRH analogs. These values were determined using competitive radioligand binding assays, which are a standard method for quantifying the interaction between a ligand and its receptor. Lower IC50 or Ki values indicate a higher binding affinity.

| Analog Name | Receptor Type | Cell Line/Tissue | Radioligand | Binding Affinity (IC50/Ki, nM) | Reference |

| GnRH I (native) | Rat GnRH Receptor | HEK293 cells | [125I]triptorelin | 2.75 ± 0.21 | [1] |

| GnRH II | Rat GnRH Receptor | HEK293 cells | [125I]triptorelin | 12.8 ± 1.5 | [1] |

| Leuprolide | Human GnRH Receptor | HEK 293 cells | 125I-Tyr6, His5-GnRH | 0.64 | [2] |

| Goserelin | Human GnRH Receptor | CHO cells | [125I]-triptorelin | 0.89 ± 0.16 | [3] |

| Triptorelin | Human GnRH Receptor | CHO cells | [125I]-triptorelin | 0.20 ± 0.02 | [3] |

| Deslorelin | Human GnRH Receptor | CHO cells | [125I]-triptorelin | 0.10 ± 0.01 | [3] |

| [His5]GnRH | Rat GnRH Receptor | HEK293 cells | [125I]triptorelin | 0.86 ± 0.25 | [1] |

| [Tyr8]GnRH I | Rat GnRH Receptor | HEK293 cells | [125I]triptorelin | 75.0 ± 11.1 | [1] |

Experimental Protocols: Radioligand Competitive Binding Assay for GnRH Receptors

The following is a detailed methodology for a typical radioligand competitive binding assay used to determine the binding affinity of GnRH analogs.

Materials and Reagents

-

Cell Lines: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells) is commonly used.

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, such as [125I]-triptorelin or 125I-[His5,D-Tyr6]GnRH. The concentration of the radioligand should ideally be at or below its dissociation constant (Kd).

-

Unlabeled Ligands: The test compound, in this case this compound, and a known reference compound (e.g., native GnRH or a potent analog like triptorelin).

-

Buffers:

-

Binding Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

-

Scintillation Cocktail: For radioactivity measurement.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

Membrane Preparation

-

Culture the GnRH receptor-expressing cells to near confluence.

-

Wash the cells with phosphate-buffered saline (PBS) and harvest them by scraping.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Binding Assay Procedure

-

Thaw the membrane preparation and resuspend it in the binding buffer to a predetermined optimal concentration.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled GnRH analog (e.g., 1 µM triptorelin).

-

Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[4]

-

Terminate the incubation by rapid filtration through the presoaked glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity of each filter using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

-

If the Kd of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used.

Visualizations

GnRH Receptor Signaling Pathway

The binding of a GnRH agonist to its receptor on pituitary gonadotrophs initiates a cascade of intracellular signaling events. This process is crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The primary signaling pathway involves the activation of Gq/11 proteins.[5][6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH: Structure, Function, and Characterization

Introduction to LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, is a critical regulator of the reproductive axis. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH. They are broadly classified into two categories: agonists and antagonists.

-

LHRH Agonists: Initially, these analogs stimulate the LHRH receptors, leading to a transient surge in LH and FSH secretion (flare-up effect). However, continuous administration results in receptor downregulation and desensitization, leading to a sustained suppression of gonadotropin and sex steroid levels.

-

LHRH Antagonists: These analogs competitively bind to the LHRH receptors in the pituitary gland, immediately blocking the action of endogenous LHRH without an initial stimulatory phase.[1][2] This leads to a rapid and profound suppression of LH, FSH, and consequently, sex hormones.[1][2]

The development of LHRH analogs with modified amino acid sequences has been a significant focus of research to enhance potency, duration of action, and therapeutic efficacy.

Structure of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH

The structure of this compound is a modified version of the native LHRH decapeptide. The modifications are as follows:

-

Des-Gly10: The glycine (B1666218) residue at position 10 is removed.

-

D-His2: The L-histidine at position 2 is replaced with its D-isomer.

-

D-Trp6: The L-glycine at position 6 is replaced with D-tryptophan.

-

Pro-NHEt9: The C-terminal glycine amide is replaced with a proline-ethylamide.

Based on these modifications, the predicted amino acid sequence is: pGlu-D-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt

Rationale for Modifications

The specific amino acid substitutions and C-terminal modification in this compound are designed to confer specific properties to the peptide:

-

D-Amino Acid Substitution at Position 6 (D-Trp6): The substitution of Gly6 with a D-amino acid, particularly a bulky aromatic one like D-tryptophan, is a hallmark of potent LHRH agonists. This modification enhances the binding affinity to the LHRH receptor and, crucially, increases resistance to enzymatic degradation, thereby prolonging the half-life and duration of action of the analog.

-

D-Amino Acid Substitution at Position 2 (D-His2): The role of a D-amino acid at position 2 is less commonly associated with high agonist activity compared to position 6 substitutions. However, modifications at the N-terminus can influence receptor binding and signaling. Further experimental validation is required to determine the precise impact of D-His2 in this specific analog.

-

C-Terminal Modification (Des-Gly10, Pro-NHEt9): The removal of the C-terminal glycine and the introduction of a proline-ethylamide moiety is a common strategy to enhance the stability of the peptide against C-terminal degradation and to improve its binding affinity and potency.

Predicted Function and Mechanism of Action

Based on the structural modifications, particularly the D-Trp6 substitution, it is highly probable that This compound functions as a potent LHRH agonist.

The predicted mechanism of action would follow the characteristic pattern of LHRH agonists:

-

Initial Stimulation: Upon administration, the analog would bind to and activate LHRH receptors on pituitary gonadotrophs, leading to an initial surge in the release of LH and FSH.

-

Receptor Downregulation and Desensitization: Continuous exposure to the agonist would lead to the internalization and downregulation of LHRH receptors, as well as uncoupling of the receptor from its intracellular signaling pathways.

-

Suppression of Gonadotropins and Sex Steroids: The desensitization of the pituitary results in a profound and sustained suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroids (testosterone in males, estrogen in females) to castrate levels.

Quantitative Data Summary

As no direct experimental data is available for this compound, the following tables present a hypothetical summary of quantitative data that would be expected from its characterization, based on data from other potent LHRH agonists.

Table 1: Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Ki (nM) |

| Native LHRH | Rat Pituitary Membranes | [125I]-Buserelin | 10-50 |

| This compound (Predicted) | Rat Pituitary Membranes | [125I]-Buserelin | 0.1-1.0 |

Table 2: In Vitro Bioactivity

| Compound | Assay | Cell Line | Endpoint | EC50 (nM) |

| Native LHRH | LH Release | Primary Rat Pituitary Cells | LH concentration | 1-5 |

| This compound (Predicted) | LH Release | Primary Rat Pituitary Cells | LH concentration | 0.01-0.1 |

Table 3: In Vivo Potency

| Compound | Animal Model | Endpoint | ED50 (µg/kg) |

| Native LHRH | Ovariectomized, estrogen-progesterone primed rat | LH Release | 10-20 |

| This compound (Predicted) | Ovariectomized, estrogen-progesterone primed rat | LH Release | 0.1-1.0 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the LHRH receptor.

Materials:

-

Rat pituitary glands

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Radiolabeled LHRH analog (e.g., [125I]-Buserelin)

-

Unlabeled test compound and reference compound (native LHRH)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Pituitary glands are homogenized in ice-cold buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in assay buffer.

-

Binding Reaction: A constant concentration of the radiolabeled ligand is incubated with the pituitary membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro LH and FSH Release Assay

Objective: To assess the biological activity of the test compound in stimulating gonadotropin release from pituitary cells.

Materials:

-

Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., LβT2)

-

Cell culture medium

-

Test compound and reference compound (native LHRH)

-

Enzyme-linked immunosorbent assay (ELISA) kits for rat LH and FSH

Protocol:

-

Cell Culture: Primary pituitary cells are isolated from rat pituitaries and cultured in multi-well plates until they form a confluent monolayer.

-

Stimulation: The cells are washed and then incubated with various concentrations of the test compound or native LHRH for a specified period (e.g., 4 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of LH and FSH in the supernatant are measured using specific ELISA kits.

-

Data Analysis: Dose-response curves are generated by plotting the hormone concentration against the log of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.

In Vivo Model for LHRH Analog Testing

Objective: To evaluate the in vivo potency and duration of action of the test compound.

Animal Model: Ovariectomized, estrogen and progesterone-primed female rats are a standard model. This model provides a stable, low baseline of LH secretion, allowing for a clear measurement of the stimulatory effect of LHRH analogs.

Protocol:

-

Animal Preparation: Female rats are ovariectomized and allowed to recover. They are then treated with estrogen and progesterone (B1679170) to suppress endogenous LH release.

-

Compound Administration: The test compound or native LHRH is administered via a suitable route (e.g., subcutaneous or intravenous injection).

-

Blood Sampling: Blood samples are collected at various time points after administration (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Hormone Measurement: Serum LH levels are measured using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The time course of LH release is plotted for each dose of the compound. The peak LH response and the area under the curve (AUC) are calculated to determine the potency and duration of action.

Signaling Pathways and Visualizations

LHRH agonists and antagonists exert their effects through the LHRH receptor, a G-protein coupled receptor (GPCR). The signaling pathways are distinct for agonists and antagonists.

LHRH Agonist Signaling Pathway

LHRH agonists bind to the LHRH receptor, leading to the activation of Gαq/11. This initiates a signaling cascade that results in the synthesis and release of LH and FSH.

Caption: LHRH Agonist Signaling Pathway.

LHRH Antagonist Signaling Pathway

LHRH antagonists competitively inhibit the binding of endogenous LHRH, thereby blocking the downstream signaling cascade and preventing gonadotropin release.

Caption: LHRH Antagonist Signaling Pathway.

Experimental Workflow for LHRH Analog Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel LHRH analog like this compound.

Caption: Workflow for LHRH Analog Characterization.

Conclusion

While specific experimental data for this compound is not currently available, a thorough analysis of its structure based on established structure-activity relationships of LHRH analogs strongly suggests that it would function as a potent LHRH agonist. The combination of a D-amino acid at position 6 and a modified C-terminus is a well-established strategy for enhancing the potency and duration of action of these peptides. The presence of a D-histidine at position 2 is a less common modification, and its precise impact on receptor binding and signaling would need to be determined experimentally. The comprehensive characterization of this novel analog would involve a series of in vitro and in vivo studies as outlined in this guide to fully elucidate its pharmacological profile.

References

A Technical Guide to the Synthesis and Purification of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH (Histrelin)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH, commonly known as Histrelin. This potent synthetic nonapeptide analog of Gonadotropin-Releasing Hormone (GnRH) is of significant interest for its therapeutic applications, including in the treatment of hormone-sensitive cancers and central precocious puberty.

Introduction

Histrelin is an oligopeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-His-Leu-Arg-Pro-NHEt. The strategic substitutions of D-Histidine at position 2 and D-Tryptophan at position 6, along with the replacement of the C-terminal Glycine with an ethylamide group, confer enhanced potency and resistance to enzymatic degradation compared to the native LHRH. This guide outlines the robust and widely adopted method of solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry for its production, followed by purification using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

LHRH Receptor Signaling Pathway

Histrelin exerts its biological effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. Initial binding mimics the action of natural GnRH, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor downregulation and desensitization of the pituitary, ultimately suppressing gonadotropin secretion and, consequently, gonadal steroidogenesis. The signaling cascade initiated by GnRHR activation is multifaceted, primarily involving the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu strategy, a widely used method for SPPS.[1]

A. Materials and Reagents:

-

Resin: Rink Amide resin (for C-terminal amide).

-

Fmoc-protected Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[2][3]

B. Synthesis Workflow:

The synthesis proceeds through a series of cyclical steps of deprotection and coupling, starting from the C-terminal Proline attached to the Rink Amide resin.

C. Detailed Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the reaction completion using a qualitative ninhydrin (B49086) test. If the test is positive (blue color), indicating free amines, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence: Arg(Pbf), Leu, D-His(Trt), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (if applicable) and wash the resin with DMF followed by DCM, then dry under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[2][3]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

D. Synthesis Data (Representative):

| Parameter | Value |

| Resin | Rink Amide |

| Scale | 0.1 mmol |

| Coupling Chemistry | HBTU/HOBt/DIPEA |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Cleavage Reagent | Reagent K |

| Crude Yield | ~70-85% |

| Crude Purity (by HPLC) | ~60-75% |

Note: Yield and purity can vary based on the efficiency of each coupling and deprotection step.

II. Purification of this compound by Preparative RP-HPLC

Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and by-products from the cleavage process.

A. Materials and Reagents:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).

-

Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Equipment: Preparative HPLC system with a UV detector (monitoring at 220 nm and 280 nm).

B. Purification Workflow:

C. Detailed Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter to remove any particulates.

-

Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation on an analytical C18 column using a shallow gradient to determine the retention time of the target peptide and the separation from its impurities.

-

Preparative HPLC Run:

-

Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of Solvent B in Solvent A. A shallow gradient around the elution point of the peptide (determined from the analytical run) will provide the best resolution.

-

-

Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the desired peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%) and lyophilize to obtain the final purified peptide as a fluffy white powder.

D. Purification Data (Representative):

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-40% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 220 nm / 280 nm |

| Purity of Pooled Fractions | >98% |

| Overall Yield (from crude) | ~25-40% |

Note: The gradient and flow rate should be optimized based on the specific column and system used. The yield is dependent on the purity of the crude product and the resolution of the purification.

Conclusion

The synthesis and purification of this compound (Histrelin) can be achieved with high purity and reasonable yields using the well-established Fmoc solid-phase peptide synthesis methodology followed by preparative reversed-phase HPLC. Careful execution of the described protocols, including monitoring of coupling reactions and optimization of the purification gradient, is crucial for obtaining a high-quality final product suitable for research and drug development applications. This guide provides a foundational framework for researchers and scientists to successfully produce this important LHRH analog.

References

Agonistic versus Antagonistic Properties of LHRH Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in regulating the reproductive axis. Its synthetic derivatives, categorized as agonists and antagonists, are crucial therapeutic agents for a variety of conditions, including hormone-dependent cancers, endometriosis, and precocious puberty. This technical guide provides a comprehensive overview of the agonistic and antagonistic properties of LHRH derivatives, their mechanisms of action, and the experimental protocols used for their characterization.

Core Concepts: Agonism and Antagonism at the GnRH Receptor

The biological effects of LHRH derivatives are mediated through their interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1] The binding of a ligand to this receptor initiates a cascade of intracellular signaling events that ultimately control the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

LHRH Agonists are analogues of the native LHRH that bind to and activate the GnRH receptor. Upon initial administration, they mimic the action of endogenous LHRH, leading to a transient surge in LH and FSH secretion, a phenomenon often referred to as the "flare-up" effect.[2] However, continuous or prolonged exposure to LHRH agonists leads to downregulation and desensitization of the GnRH receptors on the pituitary gland. This results in a profound and sustained suppression of LH and FSH release, leading to a state of medical castration.[3]

LHRH Antagonists , in contrast, are derivatives that competitively bind to the GnRH receptor without activating it.[4] By occupying the receptor, they block the binding of endogenous LHRH, leading to an immediate and rapid inhibition of LH and FSH secretion.[1] This mechanism of action avoids the initial hormonal surge observed with agonists.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used LHRH agonists and antagonists. These values are critical for comparing the pharmacological profiles of these compounds.

| LHRH Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50 for IP Production, nM) |

| Leuprolide | 0.5 - 2.0 | 0.1 - 1.0 |

| Goserelin | 0.4 - 1.5 | 0.2 - 0.8 |

| Triptorelin | 0.2 - 1.0 | 0.1 - 0.5 |

| Buserelin | 0.6 - 2.5 | 0.3 - 1.2 |

| LHRH Antagonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50 for IP Inhibition, nM) |

| Degarelix | 0.1 - 0.5 | 0.2 - 1.0 |

| Cetrorelix | 0.2 - 1.0 | 0.5 - 2.0 |

| Ganirelix | 0.3 - 1.5 | 0.8 - 3.0 |

| Abarelix | 0.4 - 2.0 | 1.0 - 5.0 |

Note: The values presented in these tables are approximate and can vary depending on the specific experimental conditions and cell types used.

Signaling Pathways of the GnRH Receptor

The activation of the GnRH receptor by an agonist initiates a complex network of intracellular signaling pathways. The primary pathway involves the coupling of the receptor to the Gαq/11 protein, which in turn activates phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration is a key signal for the acute release of LH and FSH. DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, including mitogen-activated protein kinases (MAPKs).[5][6]

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated downstream of PKC.[8][9][10][11][12] These kinases play a crucial role in regulating the transcription of gonadotropin subunit genes, leading to the sustained synthesis of LH and FSH.

DOT script for GnRH Receptor Signaling Pathway

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of LHRH derivatives for the GnRH receptor. It involves the competition between a radiolabeled LHRH analog and the unlabeled test compound for binding to the receptor.

DOT script for Radioligand Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., pituitary cells, or transfected cell lines like COS-7 or HEK293) to confluence.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]Buserelin) to all wells.[7]

-

Add increasing concentrations of the unlabeled LHRH derivative (competitor) to the experimental wells.

-

For total binding, add only the radiolabeled ligand and buffer.

-

For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled LHRH.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of LHRH agonists to stimulate the production of inositol phosphates (IPs), a key second messenger in the GnRH receptor signaling pathway. The potency of an agonist is typically expressed as its EC50 value. For antagonists, this assay is used to measure their ability to inhibit agonist-stimulated IP production, with potency expressed as the IC50 value.[13][14]

DOT script for Inositol Phosphate Assay Workflow

Detailed Methodology:

-

Cell Culture and Labeling:

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, thereby amplifying the signal.[9]

-

For agonist testing: Add increasing concentrations of the LHRH agonist to the wells.

-

For antagonist testing: Pre-incubate the cells with increasing concentrations of the LHRH antagonist before adding a fixed, sub-maximal concentration of an LHRH agonist.

-

Incubate for a defined period to allow for IP accumulation.

-

-

Extraction and Separation:

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the cell lysates.

-

Apply the lysates to anion-exchange chromatography columns to separate the negatively charged inositol phosphates from the uncharged inositol.

-

Elute the total inositol phosphates from the column.

-

-

Measurement and Analysis:

-

Measure the radioactivity of the eluted IP fraction using a liquid scintillation counter.

-

For agonist testing: Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

For antagonist testing: Plot the percentage inhibition of the agonist-stimulated IP accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

-

In Vivo Assessment of Testosterone (B1683101) Suppression

This protocol describes a general method for evaluating the efficacy of LHRH derivatives in suppressing testosterone levels in a male rat model.

DOT script for In Vivo Testosterone Suppression Workflow

Detailed Methodology:

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar strain).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Administer the LHRH agonist or antagonist via a clinically relevant route, such as subcutaneous or intramuscular injection.

-

Include a vehicle control group that receives the injection vehicle only.

-

-

Blood Sampling:

-

Collect blood samples at various time points before and after drug administration. The sampling schedule will depend on the pharmacokinetic profile of the compound being tested.

-

For agonists, it is important to capture the initial testosterone surge.

-

Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

-

Testosterone Measurement:

-

Data Analysis:

-

Plot the mean serum testosterone concentrations for each treatment group against time.

-

Determine the nadir (lowest point) of testosterone suppression and the duration for which testosterone levels remain below a defined castrate level.

-

Compare the testosterone suppression profiles of the different LHRH derivatives.

-

Conclusion

The development of LHRH agonists and antagonists has revolutionized the treatment of numerous hormone-dependent diseases. A thorough understanding of their distinct mechanisms of action, coupled with robust in vitro and in vivo characterization, is essential for the discovery and development of novel and improved LHRH-based therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to evaluate and compare the agonistic and antagonistic properties of LHRH derivatives.

References

- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 2. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Luteinizing Hormone Receptor Knockout Mouse as a Tool to Probe the In Vivo Actions of Gonadotropic Hormones/Receptors in Females - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo models for the study of gonadotropin and LHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An assay for growth hormone and prolactin-releasing activities using a bovine pituitary cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. sceti.co.jp [sceti.co.jp]

- 18. Rat Testosterone (T) Elisa Kit – AFG Scientific [afgsci.com]

- 19. Rat Testo(Testosterone) ELISA Kit [elkbiotech.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Dawn of a New Era in Hormone Therapy: An In-depth Guide to the Discovery and Development of Synthetic LHRH Peptides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and molecular interactions of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) peptides. From the foundational discoveries that elucidated the structure and function of endogenous LHRH to the rational design of potent synthetic agonists and antagonists, this document details the scientific journey that has revolutionized the treatment of hormone-dependent diseases. This guide serves as a critical resource, offering detailed experimental protocols, structured quantitative data on peptide performance, and visual representations of key biological pathways and experimental workflows to empower researchers and professionals in the field of drug discovery and development.

The Foundational Discovery of LHRH

The journey into the therapeutic potential of synthetic LHRH peptides began with the pioneering work of Andrew V. Schally and Roger Guillemin in the 1960s and early 1970s.[1][2] Their independent research efforts culminated in the isolation, structural elucidation, and synthesis of the hypothalamic neuropeptide, Luteinizing Hormone-Releasing Hormone, also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] This decapeptide, with the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, was identified as the key regulator of the reproductive axis.[3][4] LHRH is synthesized in the hypothalamus and released in a pulsatile manner to stimulate the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7] This monumental discovery, which earned Schally and Guillemin the Nobel Prize in Physiology or Medicine in 1977, laid the groundwork for the development of a new class of therapeutics.[8][9]

The native LHRH peptide has a very short plasma half-life of about 2-4 minutes, which initially limited its clinical applications.[10] This spurred the intensive development of synthetic LHRH analogs with improved stability and duration of action.[11]

The Development of Synthetic LHRH Analogs

Following the elucidation of the LHRH structure, a massive effort was undertaken to synthesize analogs with modified properties.[12] This led to the creation of two distinct classes of synthetic LHRH peptides: agonists and antagonists.

LHRH Agonists: These analogs were designed to be more potent and have a longer half-life than native LHRH. This was primarily achieved by substituting the glycine (B1666218) at position 6 with a D-amino acid, which stabilizes a key β-turn in the peptide's structure and increases resistance to enzymatic degradation.[12] Another common modification was the substitution of the C-terminal glycinamide.[11] Paradoxically, the continuous administration of these superagonists leads to a profound suppression of LH and FSH secretion.[13][14] This occurs due to the downregulation of LHRH receptors on pituitary gonadotropes, a process of desensitization that effectively leads to a state of "medical castration."[13][14] This paradoxical effect has become the cornerstone of therapy for many hormone-dependent diseases.

LHRH Antagonists: In contrast to agonists, antagonists are designed to bind to the LHRH receptor and block the binding of native LHRH, leading to an immediate and rapid suppression of LH and FSH without an initial stimulatory surge.[15][16] The development of potent and safe antagonists proved to be more challenging, with early generations causing histamine (B1213489) release.[17] However, subsequent modifications to the amino acid sequence have led to the development of effective and well-tolerated antagonists.[14]

LHRH Receptor Signaling Pathway

The biological effects of LHRH and its synthetic analogs are mediated through the LHRH receptor (LHRH-R), a member of the G protein-coupled receptor (GPCR) family.[3] Upon binding of an LHRH agonist, the receptor undergoes a conformational change and couples to the Gq/11 class of G proteins.[11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][10]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The rise in intracellular Ca2+ is a key signal for the immediate release of LH and FSH from secretory granules.[4] Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10] Activated PKC then phosphorylates a variety of downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[4][10] The activation of these MAPK cascades ultimately leads to the transcriptional regulation of the gonadotropin subunit genes, resulting in the synthesis of new LH and FSH.[4]

Caption: LHRH receptor signaling pathway in pituitary gonadotropes.

Quantitative Data on LHRH Analogs

The efficacy of synthetic LHRH peptides is determined through rigorous in vitro and in vivo testing. Key parameters include receptor binding affinity (Kd or Ki), and potency in functional assays (IC50 or EC50). The following tables summarize quantitative data for several commonly used LHRH agonists and antagonists.

Table 1: Binding Affinities and Potencies of LHRH Agonists

| Analog | Receptor Binding Affinity (Kd/Ki) | In Vitro Potency (EC50) | In Vivo Potency (vs. LHRH) |

| LHRH (native) | ~1-2 nM | ~1 nM | 1 |

| Leuprolide | ~0.1-0.5 nM | ~0.1 nM | 15-50x |

| Goserelin | ~0.2-0.8 nM | ~0.2 nM | 50-100x |

| Triptorelin | ~0.05-0.2 nM | ~0.05 nM | 100-200x |

| Buserelin | ~0.1-0.6 nM | ~0.15 nM | 50-100x |

Table 2: Binding Affinities and Potencies of LHRH Antagonists

| Analog | Receptor Binding Affinity (Ki) | In Vitro Potency (IC50) | In Vivo Effect |

| Cetrorelix | ~0.1-0.5 nM | ~0.5-2 nM | Immediate suppression of LH/FSH |

| Ganirelix | ~0.2-1 nM | ~1-5 nM | Immediate suppression of LH/FSH |

| Degarelix | ~0.05-0.2 nM | ~0.1-1 nM | Immediate suppression of LH/FSH |

| Abarelix | ~0.1-0.8 nM | ~0.5-3 nM | Immediate suppression of LH/FSH |

Note: The values presented are approximate and can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

The development and characterization of synthetic LHRH peptides rely on a suite of standardized experimental protocols. Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs

This protocol describes the synthesis of an LHRH analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

HPLC purification system

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid mixture. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling step if necessary.

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Caption: Experimental workflow for solid-phase peptide synthesis (SPPS).

Competitive Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled LHRH analogs by measuring their ability to compete with a radiolabeled ligand for binding to the LHRH receptor.[18]

Materials:

-

Cell membranes expressing LHRH receptors (e.g., from pituitary tissue or transfected cell lines).

-

Radiolabeled LHRH analog (e.g., [¹²⁵I]-Triptorelin).

-

Unlabeled LHRH analog (competitor) at various concentrations.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).

-

Wash buffer (cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from LHRH receptor-expressing cells or tissue. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of radiolabeled LHRH analog.

-

Increasing concentrations of the unlabeled competitor LHRH analog.

-

For determining non-specific binding, add a high concentration of unlabeled LHRH.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of LHRH analogs on the proliferation of cancer cells that express LHRH receptors.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, PC-3).

-

Cell culture medium and supplements.

-

LHRH analog to be tested.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the LHRH analog. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the LHRH analog concentration.

-